Cis-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate is a complex organic compound with significant implications in medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which incorporates multiple heterocycles, making it a candidate for various biological applications. The compound's molecular formula is with a molecular weight of approximately 429.51 g/mol. It is classified under the category of spiro compounds, specifically those containing piperidine and pyrrole moieties.
The compound is cataloged under the CAS number 1951442-13-9. It is primarily synthesized for research purposes and is not intended for therapeutic use in humans or animals. Its classification as a spiro compound indicates its structural complexity and potential for unique chemical reactivity and biological activity.
The synthesis of Cis-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate typically involves multi-step synthetic routes that may include:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature .
The molecular structure can be depicted using various chemical notation systems such as SMILES and InChI:
CC(C)(C)OC(=O)N1CCC2(CC1)C3CN(CC3C(=O)N2)C(=O)OCC4=CC=CC=C4
InChI=1S/C23H31N3O5/c1-22(2,3)31-21(29)25-11-9-23(10-12-25)18-14-26(13-17(18)19(27)24-23)20(28)30-15-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,24,27)/t17-,18-/m0/s1
The compound exhibits a complex three-dimensional arrangement due to its spiro configuration, which influences its reactivity and interactions with biological targets.
Cis-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate can participate in various chemical reactions typical for compounds with carbonyl and carboxylic functionalities:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .
While specific mechanisms of action for Cis-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate may not be fully elucidated in the literature, compounds with similar structures often act as modulators of biological pathways through:
Data supporting these mechanisms typically arise from pharmacological studies .
The physical properties of Cis-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate include:
Key chemical properties include:
Relevant data regarding these properties can be accessed through chemical databases .
Cis-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate has potential applications in:
The ongoing research into compounds like this one continues to expand their potential applications across various fields including pharmaceuticals and materials science .
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.:
CAS No.: 254114-34-6
CAS No.: